

An In-depth Technical Guide to the Physicochemical Properties of ELQ-598

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Compound of Interest

Compound Name: **ELQ-598**

Cat. No.: **B12384438**

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For Researchers, Scientists, and Drug Development Professionals

Introduction

ELQ-598 is an endochin-like quinolone prodrug that has demonstrated significant potential as an antiparasitic agent. Upon oral administration, it is converted to its active metabolite, ELQ-596.^[1] This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of **ELQ-598**, offering critical data for researchers engaged in its further development and application. The information presented herein has been compiled from publicly available data and computational predictions to facilitate a deeper understanding of this promising compound.

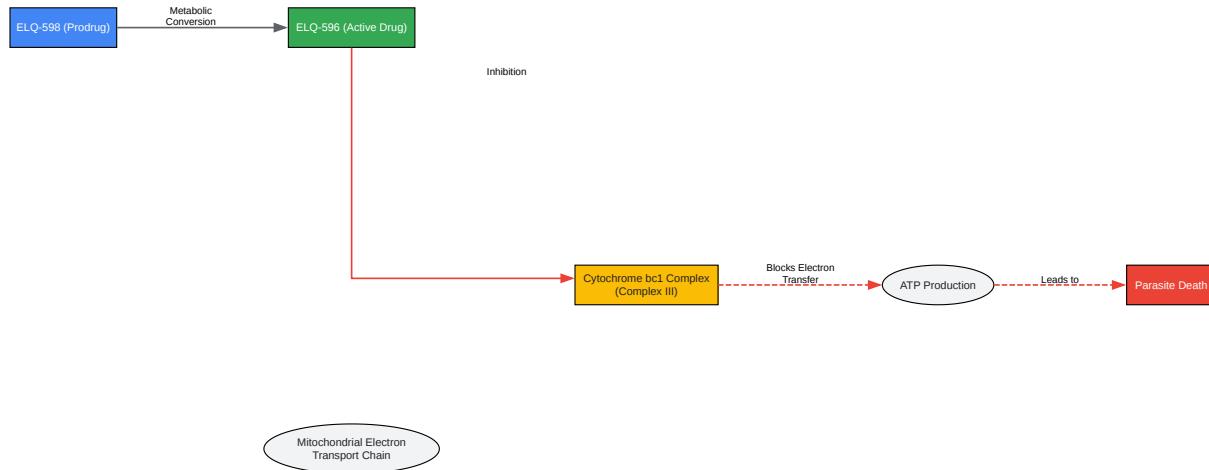
Core Physicochemical Properties

A summary of the core physicochemical properties of **ELQ-598** is presented below. This includes both experimentally determined and computationally predicted values to provide a comprehensive profile.

Property	Value	Source
Molecular Formula	C ₂₈ H ₂₃ ClF ₃ NO ₆	MedChemExpress
Molecular Weight	561.93 g/mol	MedChemExpress
CAS Number	3023709-99-8	MedChemExpress
Predicted LogP	5.25	SwissADME
Predicted Solubility	Moderately soluble in water	SwissADME
Predicted pKa (Acidic)	7.50	ChemAxon
Predicted pKa (Basic)	1.50	ChemAxon
Melting Point	Data not available	-

Mechanism of Action

ELQ-598, through its active form ELQ-596, targets the cytochrome bc1 complex (Complex III) of the mitochondrial electron transport chain in parasites.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#) This inhibition disrupts the parasite's energy production, leading to its death. The endochin-like quinolone class of compounds is known to be highly effective against both liver and blood-stage parasites.[\[2\]](#)[\[4\]](#)



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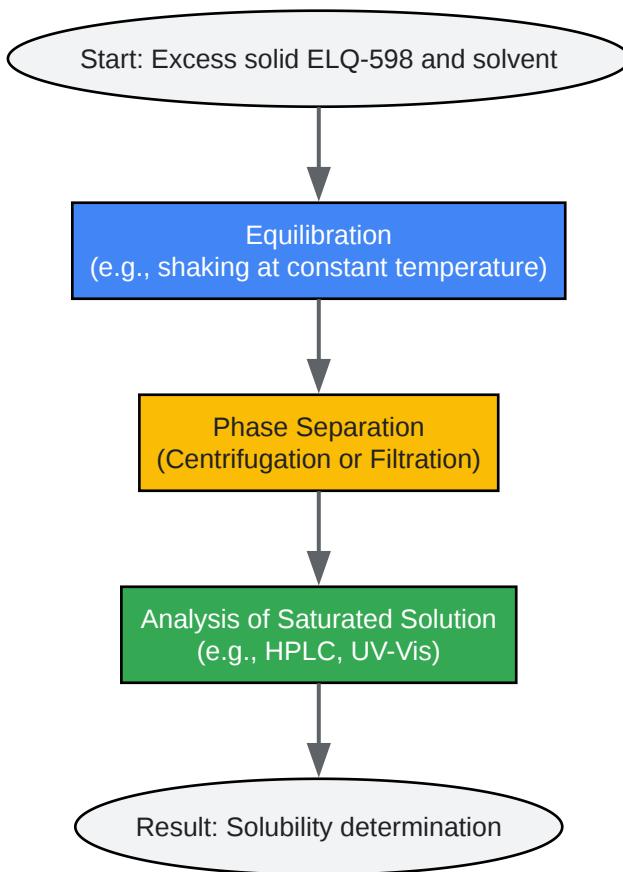
Figure 1: Mechanism of action of **ELQ-598**.

Experimental Protocols

While specific experimental data for some of **ELQ-598**'s physicochemical properties are not publicly available, standard methodologies for their determination are well-established. The following sections outline typical experimental workflows for key parameters.

Solubility Determination (Shake-Flask Method)

The shake-flask method is a common technique for determining the thermodynamic solubility of a compound.



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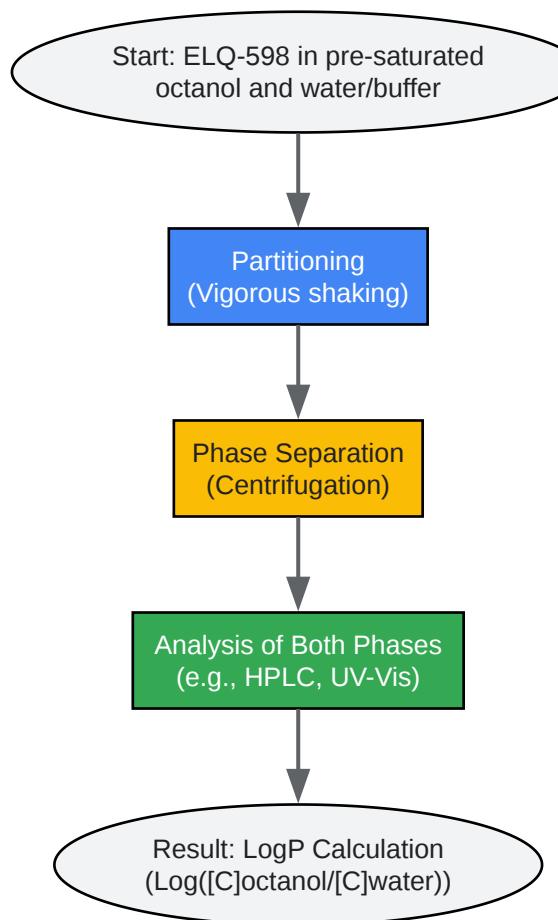
Figure 2: Workflow for solubility determination.

A detailed protocol would involve:

- Preparation: An excess amount of solid **ELQ-598** is added to a known volume of the solvent of interest (e.g., water, buffer at a specific pH).
- Equilibration: The mixture is agitated (e.g., using a shaker) at a constant temperature for a sufficient period to ensure equilibrium is reached (typically 24-72 hours).
- Phase Separation: The solid and liquid phases are separated by centrifugation or filtration.
- Analysis: The concentration of **ELQ-598** in the clear, saturated solution is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.

LogP Determination (Shake-Flask Method)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is commonly determined using the shake-flask method.[5][6][7][8]



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Figure 3: Workflow for LogP determination.

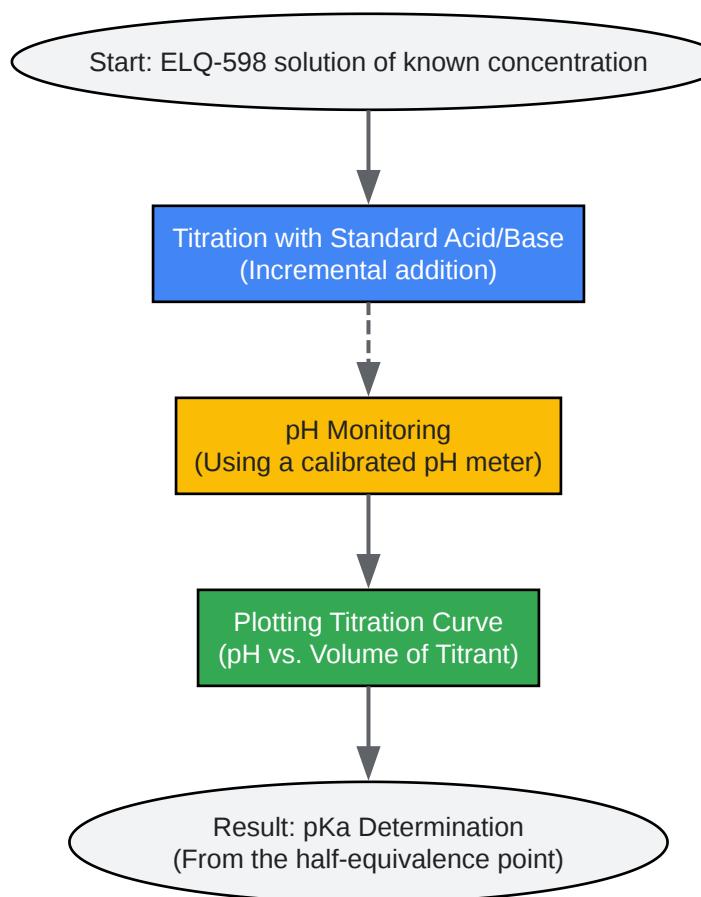
A detailed protocol would involve:

- Preparation: Equal volumes of n-octanol and water (or a buffer of a specific pH for LogD) are pre-saturated with each other. A known amount of **ELQ-598** is then dissolved in one of the phases.
- Partitioning: The mixture is shaken vigorously to facilitate the partitioning of **ELQ-598** between the two phases until equilibrium is reached.

- Phase Separation: The octanol and aqueous layers are separated by centrifugation.
- Analysis: The concentration of **ELQ-598** in each phase is determined by a suitable analytical method.
- Calculation: The LogP is calculated as the logarithm of the ratio of the concentration of **ELQ-598** in the octanol phase to its concentration in the aqueous phase.

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) can be determined by potentiometric titration, which involves monitoring pH changes upon the addition of a titrant.[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)



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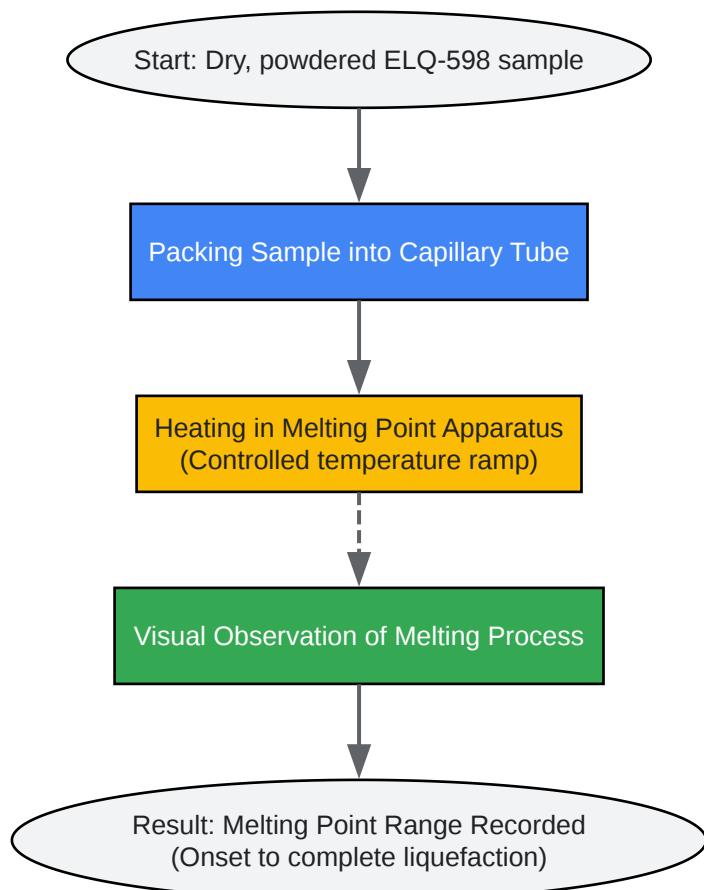
Figure 4: Workflow for pKa determination.

A detailed protocol would involve:

- Preparation: A solution of **ELQ-598** of known concentration is prepared in a suitable solvent (often a co-solvent system with water).
- Titration: A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is added to the **ELQ-598** solution in small, precise increments.
- pH Monitoring: The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.
- Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value is determined from the pH at the half-equivalence point(s).

Melting Point Determination (Capillary Method)

The melting point is a fundamental physical property that can be determined using a melting point apparatus and the capillary method.[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)



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Figure 5: Workflow for melting point determination.

A detailed protocol would involve:

- Sample Preparation: A small amount of the dry, powdered **ELQ-598** is packed into a thin-walled capillary tube.
- Apparatus Setup: The capillary tube is placed in a melting point apparatus.
- Heating: The sample is heated at a controlled rate.
- Observation: The sample is observed through a magnifying lens. The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded. This range is reported as the melting point.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of **ELQ-598** for the research and drug development community. While some experimental data remains to be determined, the provided information and predicted values offer a strong starting point for further investigation. The outlined experimental protocols serve as a reference for the validation and expansion of this knowledge base. A thorough characterization of these properties is essential for the successful translation of **ELQ-598** from a promising research compound to a clinically effective therapeutic agent.

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